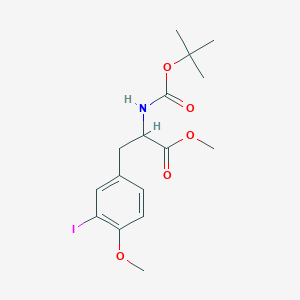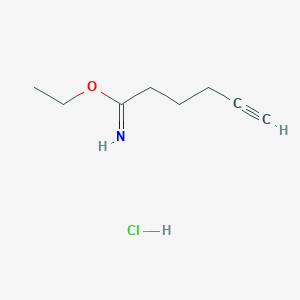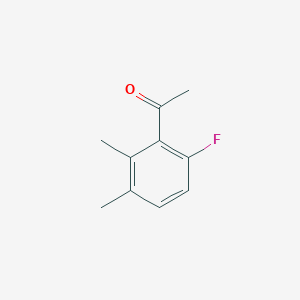![molecular formula C18H14S2 B13700235 1,4-Bis[4-(methylthio)phenyl]-1,3-butadiyne](/img/structure/B13700235.png)
1,4-Bis[4-(methylthio)phenyl]-1,3-butadiyne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis[4-(methylthio)phenyl]-1,3-butadiyne is an organic compound characterized by the presence of two phenyl rings substituted with methylthio groups at the para positions, connected by a butadiyne linker
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis[4-(methylthio)phenyl]-1,3-butadiyne typically involves the coupling of 4-(methylthio)phenylacetylene derivatives. One common method is the oxidative coupling of 4-(methylthio)phenylacetylene using a palladium catalyst under mild conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and an oxidant, such as copper(II) chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents and purification methods, such as recrystallization or chromatography, plays a crucial role in the industrial synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Bis[4-(methylthio)phenyl]-1,3-butadiyne undergoes various chemical reactions, including:
Oxidation: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding alkanes using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alkanes.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
1,4-Bis[4-(methylthio)phenyl]-1,3-butadiyne has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Mécanisme D'action
The mechanism of action of 1,4-Bis[4-(methylthio)phenyl]-1,3-butadiyne involves its interaction with molecular targets through its functional groups. The methylthio groups can participate in various chemical reactions, such as oxidation and substitution, which can modify the compound’s properties and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Bis(phenylbuta-1,3-diyn-1-yl)benzene: Similar structure but lacks the methylthio groups.
Bis(4-methylthio)phenyl)amine: Contains methylthio groups but has a different core structure.
1,4-Bis(methylthio)benzene: Similar functional groups but lacks the butadiyne linker.
Uniqueness
1,4-Bis[4-(methylthio)phenyl]-1,3-butadiyne is unique due to the combination of its methylthio-substituted phenyl rings and the butadiyne linker. This combination imparts distinct electronic properties and reactivity, making it valuable for applications in materials science and organic electronics .
Propriétés
Formule moléculaire |
C18H14S2 |
|---|---|
Poids moléculaire |
294.4 g/mol |
Nom IUPAC |
1-methylsulfanyl-4-[4-(4-methylsulfanylphenyl)buta-1,3-diynyl]benzene |
InChI |
InChI=1S/C18H14S2/c1-19-17-11-7-15(8-12-17)5-3-4-6-16-9-13-18(20-2)14-10-16/h7-14H,1-2H3 |
Clé InChI |
NCFVBTNHTIBGLD-UHFFFAOYSA-N |
SMILES canonique |
CSC1=CC=C(C=C1)C#CC#CC2=CC=C(C=C2)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


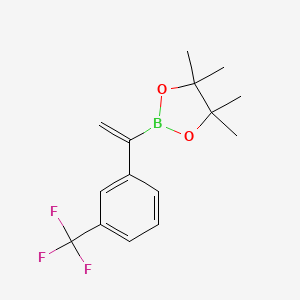
![5-(Tert-butoxy)benzo[d][1,3]dioxole](/img/structure/B13700154.png)
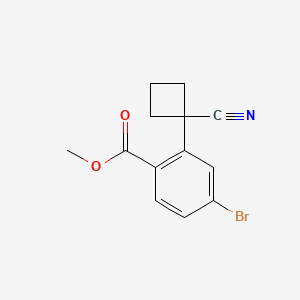

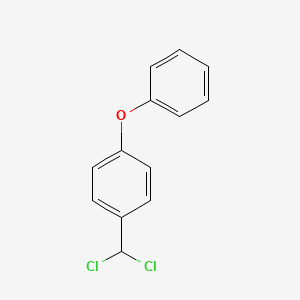
![2,3,4-Tri-O-acetyl-1-O-[4-(Hydroxymethyl)-2-nitrophenyl]-beta-D-glucuronide Methyl Ester](/img/structure/B13700164.png)


![4-[2-(2-Bromoethoxy)ethoxy]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13700188.png)
![Methyl 2-hydroxy-3-[3-(trifluoromethyl)phenyl]propanoate](/img/structure/B13700203.png)
